![molecular formula C13H7NO2 B13827611 Benzo[g]quinoline-5,10-dione CAS No. 3712-09-2](/img/structure/B13827611.png)
Benzo[g]quinoline-5,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[g]quinoline-5,10-dione is a heterocyclic compound that features a quinoline ring system fused with a quinone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for benzo[g]quinoline-5,10-dione involves the cyclization of 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone in the presence of hydrochloric acid in chloroform at room temperature. This reaction leads to the formation of 4-chloro-2-isopropylthis compound, which can be further modified by replacing the chlorine atom with a dialkylamino group using secondary amines .
Another method involves a three-component domino protocol using 2-hydroxy-1,4-naphthoquinone, ethyl 2-cyano-3-arylacrylate, and ammonium acetate in ethanol. The reaction mixture is refluxed for six hours, and the product is isolated and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be reduced to hydroquinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom in 4-chloro-2-isopropylthis compound can be replaced by dialkylamino groups using secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Secondary amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Dialkylamino-substituted this compound derivatives.
Applications De Recherche Scientifique
Benzo[g]quinoline-5,10-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of benzo[g]quinoline-5,10-dione involves its redox cycling properties. The quinone moiety can undergo one-electron reduction to form semiquinone radicals, which react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[g]isoquinoline-5,10-dione: Exhibits significant antimicrobial activity.
Benzo[g]quinoline-5,6-dione: Another quinoline derivative with potential biological activities.
Anthraquinone: A structurally related compound with various industrial and medicinal applications.
Uniqueness
Benzo[g]quinoline-5,10-dione is unique due to its specific quinoline-quinone fusion, which imparts distinct redox properties and biological activities. Its ability to generate ROS makes it a valuable compound for developing antimicrobial and anticancer agents .
Propriétés
Numéro CAS |
3712-09-2 |
|---|---|
Formule moléculaire |
C13H7NO2 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
benzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C13H7NO2/c15-12-8-4-1-2-5-9(8)13(16)11-10(12)6-3-7-14-11/h1-7H |
Clé InChI |
XPHIPZFRUPJGRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


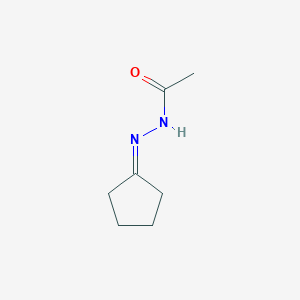
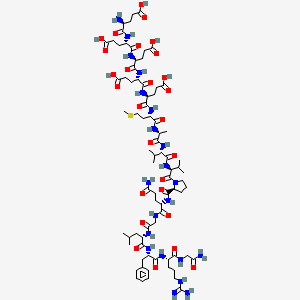
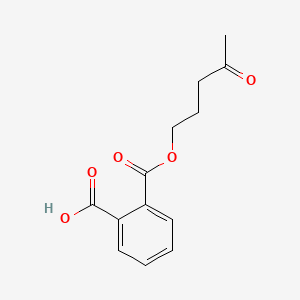
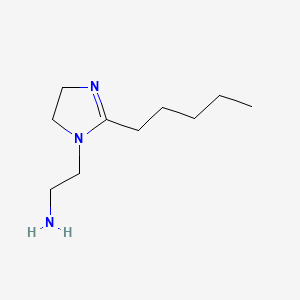

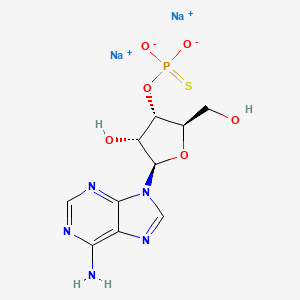
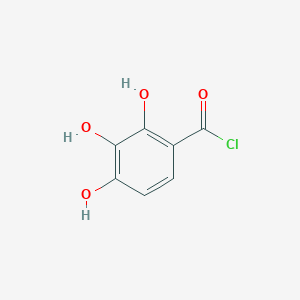

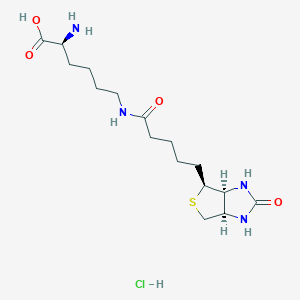
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
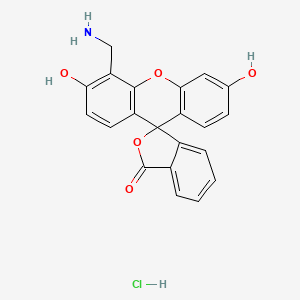
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
